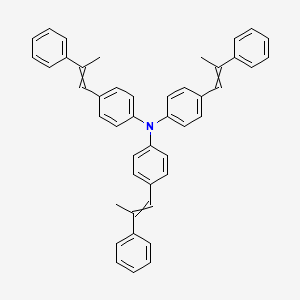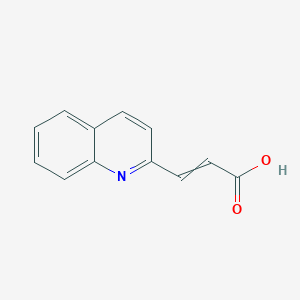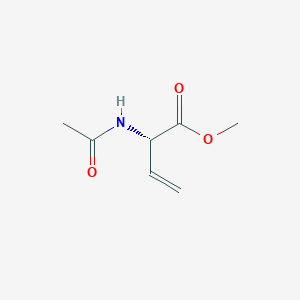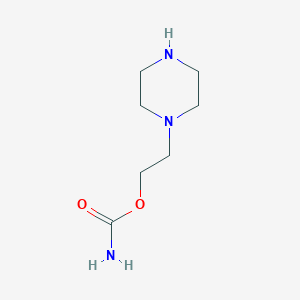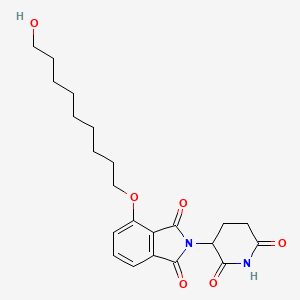
2-(2,6-Dioxopiperidin-3-yl)-4-((9-hydroxynonyl)oxy)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Dioxopiperidin-3-yl)-4-((9-hydroxynonyl)oxy)isoindoline-1,3-dione is a complex organic compound that features a piperidine ring, an isoindoline-1,3-dione moiety, and a long aliphatic chain with a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-4-((9-hydroxynonyl)oxy)isoindoline-1,3-dione typically involves multi-step organic reactions. One common approach is as follows:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine and a diacid.
Attachment of the Isoindoline-1,3-dione Moiety: This step involves the reaction of the piperidine derivative with phthalic anhydride under controlled conditions to form the isoindoline-1,3-dione structure.
Introduction of the Aliphatic Chain: The final step involves the attachment of the 9-hydroxynonyl group through an etherification reaction, typically using a suitable alcohol and a strong base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,6-Dioxopiperidin-3-yl)-4-((9-hydroxynonyl)oxy)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The isoindoline-1,3-dione moiety can be reduced to form a more saturated compound.
Substitution: The aliphatic chain can undergo substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, often in the presence of a catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific properties, such as enhanced mechanical strength or thermal stability.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mécanisme D'action
The mechanism of action of 2-(2,6-Dioxopiperidin-3-yl)-4-((9-hydroxynonyl)oxy)isoindoline-1,3-dione is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,6-Dioxopiperidin-3-yl)-4-((8-hydroxyoctyl)oxy)isoindoline-1,3-dione
- 2-(2,6-Dioxopiperidin-3-yl)-4-((10-hydroxydecyl)oxy)isoindoline-1,3-dione
Uniqueness
2-(2,6-Dioxopiperidin-3-yl)-4-((9-hydroxynonyl)oxy)isoindoline-1,3-dione is unique due to the specific length of its aliphatic chain and the presence of a hydroxyl group. This structural feature can influence its solubility, reactivity, and interaction with biological targets, making it distinct from similar compounds with shorter or longer aliphatic chains.
Propriétés
Formule moléculaire |
C22H28N2O6 |
|---|---|
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
2-(2,6-dioxopiperidin-3-yl)-4-(9-hydroxynonoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C22H28N2O6/c25-13-6-4-2-1-3-5-7-14-30-17-10-8-9-15-19(17)22(29)24(21(15)28)16-11-12-18(26)23-20(16)27/h8-10,16,25H,1-7,11-14H2,(H,23,26,27) |
Clé InChI |
FTYFFQUTVNQWBD-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanol, 2-[[3-butyl-4-[(2-methylphenyl)amino]-8-quinolinyl]oxy]-](/img/structure/B12518762.png)
![1H-Imidazole, 4-[1-(2,3-dihydro-1H-inden-1-yl)ethyl]-](/img/structure/B12518772.png)
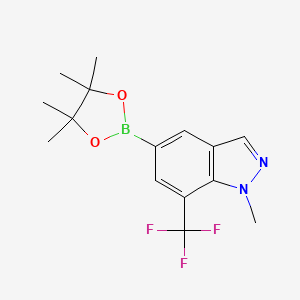
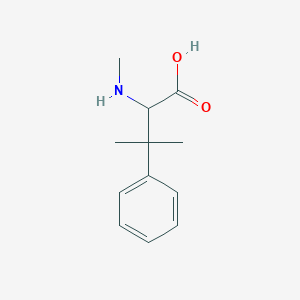
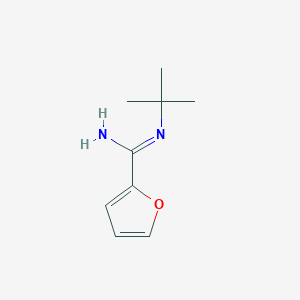
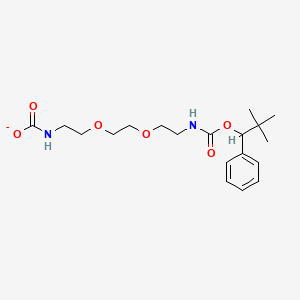

![N,N-Dimethyl-4-phenyl-6-[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-amine](/img/structure/B12518796.png)
